

A Technical Guide to Tetrazine-Ph-NHCO-PEG3-alcohol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Tetrazine-Ph-NHCO-PEG3-alcohol

Cat. No.: B12419805

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Introduction: **Tetrazine-Ph-NHCO-PEG3-alcohol** is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and chemical biology. As a click chemistry reagent, its core functionality lies in the tetrazine moiety, which participates in exceptionally rapid and specific bioorthogonal reactions.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, tailored for researchers and professionals in drug development. The molecule incorporates a reactive tetrazine group, a stable phenyl group, an amide linkage, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal alcohol group for further functionalization.[3][4]

Chemical Structure and Physicochemical Properties

Tetrazine-Ph-NHCO-PEG3-alcohol is structurally defined by its IUPAC name: N-(4-(1,2,4,5-tetrazin-3-yl)benzyl)-3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanamide.[5] The molecule's design features distinct functional units:

- **Tetrazine Ring:** The highly reactive component that enables bioorthogonal conjugation via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[6]
- **Phenyl Group:** Provides a stable scaffold connecting the tetrazine ring to the rest of the linker.
- **PEG3 Spacer:** A hydrophilic polyethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of resulting conjugates.[4][7]

- Terminal Alcohol (-OH): A versatile functional group that allows for subsequent chemical modification or attachment to other molecules of interest.[\[4\]](#)

The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |
|--------------------|---|---|
| Molecular Formula | C ₁₈ H ₂₅ N ₅ O ₅ | [3] [5] |
| Molecular Weight | ~391.43 g/mol | [3] [5] [8] |
| Appearance | Red oil | [7] |
| Purity | Typically >95% | [4] [7] [8] |
| Solubility | Soluble in DCM, acetonitrile, DMF, DMSO | [7] |
| Storage Conditions | Long-term storage at -20°C; Short-term at 0-4°C (dry, dark conditions) | [5] [7] |
| Synonyms | HY-133460, CS-0119237, AKOS040743957 | [3] [5] |
| SMILES Code | <chem>OCCOCCOCCOCCC(NCC1=CC=C(C2=NN=CN=N2)C=C1)=O</chem> | [5] |
| InChI Key | OYHGYVQRFGTURA-UHFFFAOYSA-N | [3] [5] |

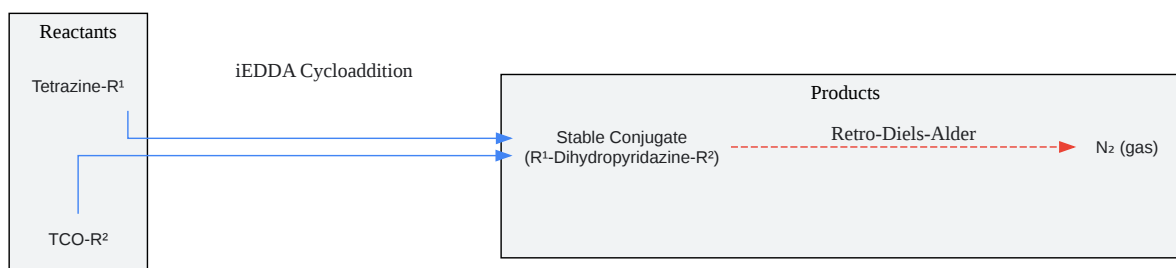
Core Reactivity: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The primary utility of **Tetrazine-Ph-NHCO-PEG3-alcohol** stems from its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[\[1\]](#) This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (TCO).[\[6\]](#)[\[7\]](#)

Key Characteristics:

- **Unprecedented Kinetics:** The tetrazine-TCO ligation is the fastest known bioorthogonal reaction, proceeding with second-order rate constants up to $2000 \text{ M}^{-1}\text{s}^{-1}$, allowing for efficient conjugation even at low biomolecule concentrations.[6][7]
- **Biocompatibility:** The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[7]
- **Chemoselectivity:** The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups present in complex biological systems.[7]

The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N_2) and forms a stable dihydropyridazine product.[6]



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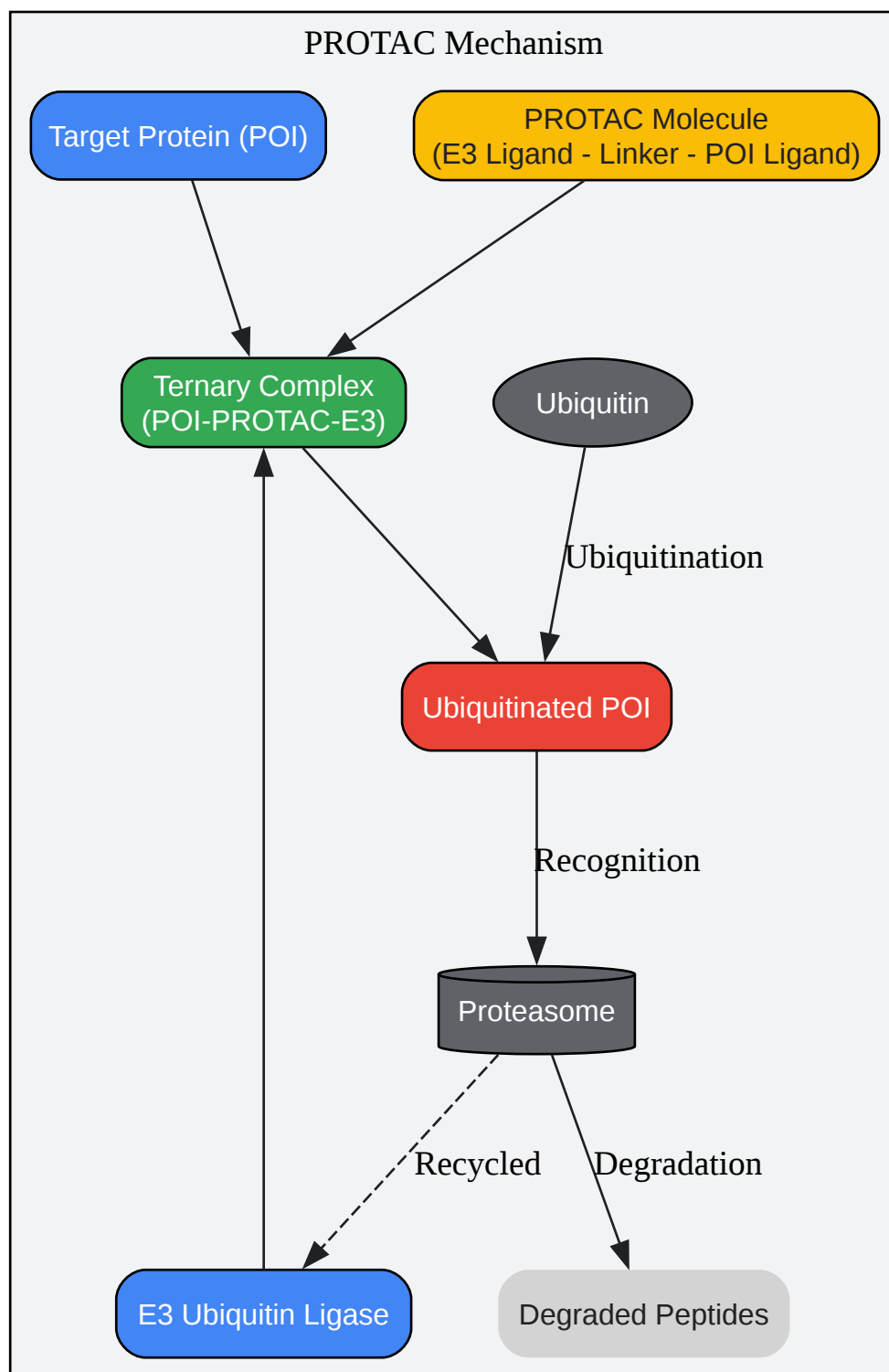
Fig. 1: The bioorthogonal iEDDA reaction between a tetrazine and TCO.

Key Applications and Experimental Workflows

The unique properties of **Tetrazine-Ph-NHCO-PEG3-alcohol** make it a versatile tool for various advanced applications.

PROTAC Development

This molecule is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1] In this context, the tetrazine linker serves as the bridge connecting the E3 ligase ligand to the target protein ligand.

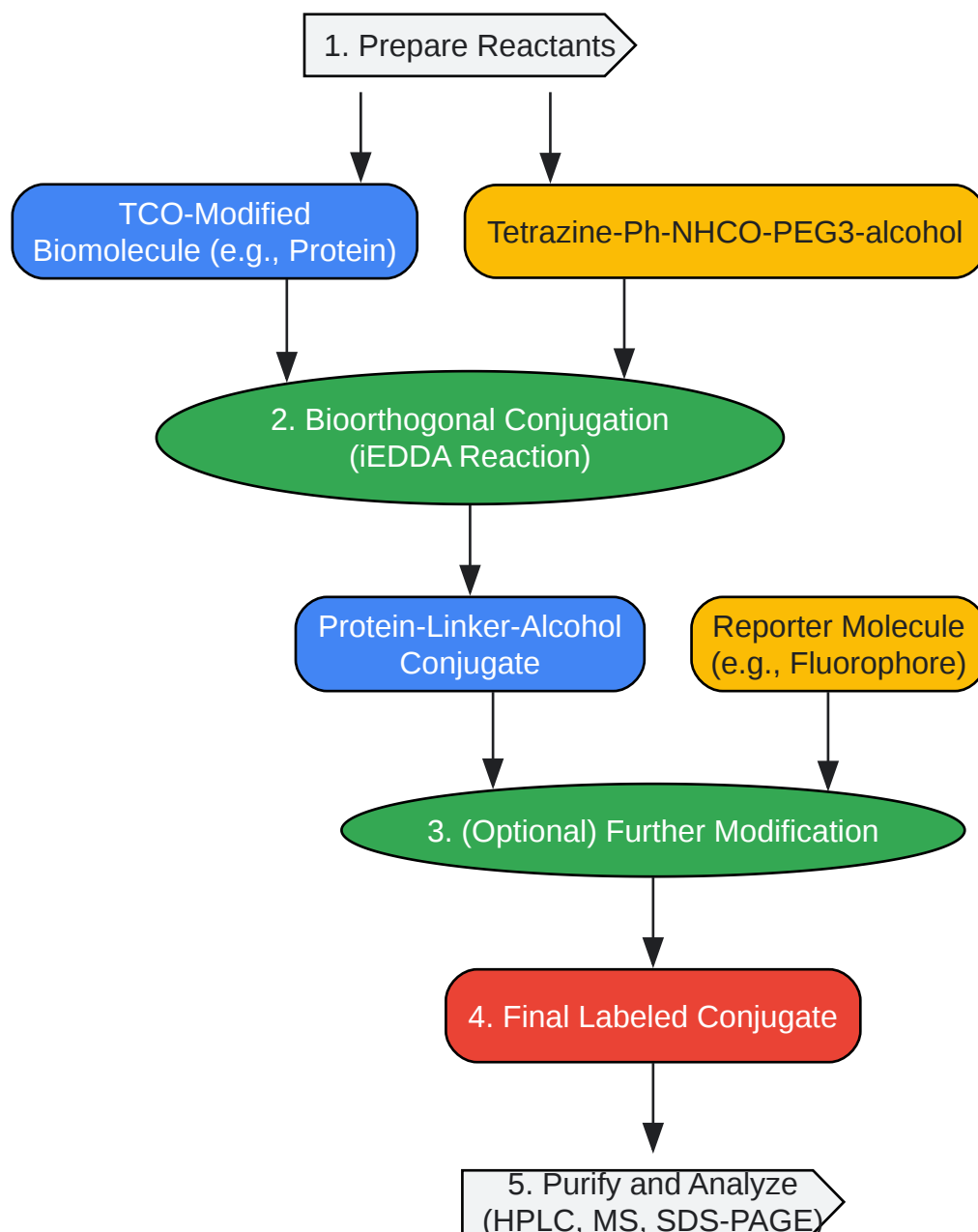


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Fig. 2: PROTAC mechanism utilizing a linker to induce protein degradation.

Bioconjugation and Imaging

The linker is ideal for attaching labels, tags, or therapeutic payloads to biomolecules.^[4] A common workflow involves reacting a TCO-modified biomolecule (e.g., an antibody or protein) with the tetrazine linker. The terminal alcohol on the linker can then be used for further modification, such as attaching a fluorescent probe for imaging applications.^[4]



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Fig. 3: General workflow for biomolecule labeling.

Experimental Protocols

The following is a generalized protocol for the conjugation of **Tetrazine-Ph-NHCO-PEG3-alcohol** to a TCO-modified protein.

Disclaimer: This protocol is a general guideline. Researchers must optimize reaction conditions, including stoichiometry, concentration, pH, and incubation time, for their specific biomolecules and applications. All work should be performed using appropriate personal protective equipment.

Materials and Reagents:

- **Tetrazine-Ph-NHCO-PEG3-alcohol**
- TCO-functionalized protein/biomolecule
- Anhydrous, amine-free solvent (e.g., DMSO or DMF) for stock solution
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable biological buffer.
- Quenching reagent (optional, e.g., excess TCO or a scavenger)
- Analytical equipment (e.g., HPLC, LC-MS, SDS-PAGE)
- Purification system (e.g., SEC, FPLC)

Procedure:

- Preparation of Stock Solution:
 - Allow the **Tetrazine-Ph-NHCO-PEG3-alcohol** (stored at -20°C) to warm to room temperature.
 - Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the linker in anhydrous DMSO or DMF. Mix thoroughly by vortexing.

- Note: Due to potential hydrolysis, prepare the stock solution fresh before each use.
- Bioconjugation Reaction:
 - Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL (or 10-100 μ M).
 - Add the **Tetrazine-Ph-NHCO-PEG3-alcohol** stock solution to the protein solution. A molar excess of the tetrazine linker (e.g., 3 to 10 equivalents relative to the protein) is typically used to drive the reaction to completion.
 - Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Gentle mixing or agitation can improve reaction efficiency.
 - Note: The reaction is often complete within 30-60 minutes due to the fast kinetics.
- Reaction Monitoring and Quenching:
 - (Optional) Monitor the reaction progress by taking aliquots at different time points and analyzing them via LC-MS or SDS-PAGE to observe the shift in molecular weight corresponding to the conjugate.
 - (Optional) If unreacted tetrazine needs to be removed, the reaction can be quenched by adding a small molecule with a TCO group.
- Purification of the Conjugate:
 - Remove excess, unreacted tetrazine linker and other small molecules from the reaction mixture.
 - Common purification methods include Size Exclusion Chromatography (SEC), dialysis, or spin filtration, selecting the method based on the properties of the protein conjugate.
- Analysis and Characterization:
 - Confirm the successful conjugation and purity of the final product.

- SDS-PAGE: Compare the conjugated protein to the starting protein to observe an increase in molecular weight.
- Mass Spectrometry (LC-MS): Determine the exact mass of the conjugate to confirm the addition of the linker and calculate the degree of labeling.
- UV-Vis Spectroscopy: Monitor the disappearance of the tetrazine's characteristic absorbance (~520 nm) to confirm reaction completion.

Safety and Handling

- This product is intended for research use only and is not for human or veterinary use.[5]
- Handle with standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat.
- Store the compound under the recommended conditions (dry, dark, -20°C for long-term) to maintain its stability and reactivity.[5]

Conclusion:

Tetrazine-Ph-NHCO-PEG3-alcohol is a powerful and versatile chemical tool. Its combination of a highly reactive tetrazine group, a hydrophilic PEG spacer, and a modifiable alcohol terminus makes it exceptionally well-suited for advanced applications in drug development, diagnostics, and fundamental biological research.[4] Its role in constructing PROTACs and enabling efficient bioconjugation via the iEDDA reaction underscores its importance for creating next-generation therapeutics and research probes.

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